![molecular formula C9H10BrNO B8255554 (1S,2R)-1-Amino-6-bromo-2,3-dihydro-1H-inden-2-ol](/img/structure/B8255554.png)
(1S,2R)-1-Amino-6-bromo-2,3-dihydro-1H-inden-2-ol
Overview
Description
(1S,2R)-1-Amino-6-bromo-2,3-dihydro-1H-inden-2-ol is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,2R)-1-Amino-6-bromo-2,3-dihydro-1H-inden-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2R)-1-Amino-6-bromo-2,3-dihydro-1H-inden-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Binding Activity
- DNA Interaction : A study explored Schiff Bases, including variants of (1S,2R)-1-amino-6-bromo-2,3-dihydro-1H-inden-2-ol, for their DNA binding activity. It was found that structural variations in these compounds significantly influenced their interaction with calf-thymus DNA (CT-DNA) (Bora, Maiti, Singh, & Barman, 2021).
Stereochemistry and Configuration Studies
- Stereoisomer Analysis : Research on the configurations of various stereoisomers of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols, closely related to the compound , highlighted their importance as intermediates in synthesizing biologically active compounds (Prysiazhnuk, Rusanov, & Kolodiazhnyi, 2021).
Chiral Solvating Agents
- NMR Spectroscopy : The use of (1S,2R)-1-amino-6-bromo-2,3-dihydro-1H-inden-2-ol derivatives as chiral solvating agents for enantiodiscrimination of amino acids was explored in a study. This highlights its utility in nuclear magnetic resonance (NMR) spectroscopy (Recchimurzo, Micheletti, Uccello-Barretta, & Balzano, 2020).
Synthesis and Evaluation as Ligands
- Dopamine Receptors : A study synthesized enantiomeric pairs of related compounds for evaluation as ligands at dopamine D1 and D2 receptors. This points to the potential neuroscience applications of such molecules (Claudi et al., 1996).
Fluorescent Sensor Development
- Aluminum Ion Detection : Derivatives of (1S,2R)-1-amino-6-bromo-2,3-dihydro-1H-inden-2-ol were used in designing sensors for aluminum ion detection, demonstrating its application in developing fluorescent sensors (Yadav & Singh, 2018).
Pharmaceutical Synthesis
- HIV-1 Protease Inhibitor : The compound's precursor, 1S,2R-Indene oxide, was identified as a key intermediate for an orally active HIV-1 protease inhibitor, Crixivan®. This suggests its relevance in the synthesis of pharmaceuticals (Zhang et al., 1999).
properties
IUPAC Name |
(1S,2R)-1-amino-6-bromo-2,3-dihydro-1H-inden-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-6-2-1-5-3-8(12)9(11)7(5)4-6/h1-2,4,8-9,12H,3,11H2/t8-,9+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTITPKCHCGPPC-BDAKNGLRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=C1C=CC(=C2)Br)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C2=C1C=CC(=C2)Br)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-1-Amino-6-bromo-2,3-dihydro-1H-inden-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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